Butacaine sulfate

Catalog No.
S522303
CAS No.
149-15-5
M.F
C18H32N2O6S
M. Wt
404.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butacaine sulfate

CAS Number

149-15-5

Product Name

Butacaine sulfate

IUPAC Name

3-(dibutylamino)propyl 4-aminobenzoate;sulfuric acid

Molecular Formula

C18H32N2O6S

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C18H30N2O2.H2O4S/c1-3-5-12-20(13-6-4-2)14-7-15-22-18(21)16-8-10-17(19)11-9-16;1-5(2,3)4/h8-11H,3-7,12-15,19H2,1-2H3;(H2,1,2,3,4)

InChI Key

REAJXHWQEFYUCV-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N.CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N.OS(=O)(=O)O

solubility

Soluble in DMSO

Synonyms

3-(dibutylamino)propyl 4-aminobenzoate, butacaine, butacaine sulfate, Butaprobenz, butocain

Canonical SMILES

CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N.OS(=O)(=O)O

The exact mass of the compound Butacaine sulfate is 710.4288 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Butacaine sulfate (CAS 149-15-5) is a highly water-soluble, ester-type local anesthetic widely utilized in ophthalmic, dental, and mucosal surface formulations[1]. Structurally related to procaine but featuring a dibutylamino group and a propanol chain, this compound is specifically isolated as a sulfate salt to optimize its physicochemical properties . In procurement and formulation contexts, butacaine sulfate is prioritized for its rapid onset, profound topical potency, and excellent aqueous solubility, which yields stable solutions with a pH of approximately 5.5 [1]. These attributes make it a critical active pharmaceutical ingredient (API) and research benchmark for topical gels, sterile ophthalmic drops, and membrane interaction studies where standard injectable anesthetics prove inadequate [2].

Substituting butacaine sulfate with closely related ester anesthetics like procaine or chloroprocaine fails because these analogs lack sufficient membrane penetration and are clinically ineffective for surface anesthesia [1]. While procaine is suitable for infiltration, it cannot substitute for butacaine in topical mucosal or ophthalmic applications [1]. Furthermore, attempting to procure butacaine free base instead of the sulfate salt introduces severe manufacturability issues; the free base is an oily liquid that is poorly soluble in water, complicating precise gravimetric dosing and requiring in situ acid neutralization. The sulfate salt form is strictly required to achieve the freely water-soluble, crystalline solid state necessary for reproducible formulation of sterile aqueous solutions .

Physical State and Aqueous Processability: Sulfate Salt vs. Free Base

The selection of the sulfate salt over the free base is critical for manufacturing. Butacaine free base exists as an oily liquid at room temperature, which presents significant handling and solubility challenges in aqueous systems . In contrast, butacaine sulfate is an off-white crystalline solid that is freely soluble in water, yielding stable solutions with a mildly acidic pH (~5.5) [1]. This transformation from an unprocessable oil to a highly soluble solid provides a decisive advantage in formulation workflows .

Evidence DimensionPhysical State and Aqueous Solubility
Target Compound DataCrystalline solid, freely soluble in water
Comparator Or BaselineButacaine free base: Oily liquid, requires acid neutralization
Quantified DifferenceEliminates the need for in situ neutralization and enables precise gravimetric dosing.
ConditionsStandard pharmaceutical compounding and aqueous solution preparation.

Essential for the reproducible manufacturing of sterile aqueous drops and topical gels, ensuring accurate dosing and phase stability.

Phospholipid Membrane Interaction Affinity vs. Procaine

Butacaine sulfate demonstrates a significantly higher affinity for lipid membranes compared to baseline ester anesthetics, which underpins its superior topical efficacy. In a standardized cephalin phospholipid dispersion turbidity assay, butacaine sulfate induced half-maximal coagulation at a concentration of 30 mM [1]. Under identical conditions, procaine hydrochloride required a concentration of 120 mM to achieve the same effect[1]. This 4-fold increase in lipid interaction potency highlights butacaine's enhanced ability to penetrate and interact with biological membranes [1].

Evidence DimensionConcentration for half-maximal cephalin sol coagulation
Target Compound Data30 mM
Comparator Or BaselineProcaine HCl: 120 mM
Quantified Difference4-fold higher affinity/potency for phospholipid interaction.
ConditionsCephalin phospholipid dispersion turbidity assay measured at 520 nm.

Provides a quantifiable biochemical benchmark for its superior membrane penetration, guiding selection for lipophilic mucosal targets.

Surface Anesthesia Applicability vs. Standard Injectable Esters

When formulating topical anesthetics for mucous membranes, standard injectable esters are not viable substitutes. While butacaine sulfate is highly effective for surface anesthesia and is widely utilized in topical preparations for dental and ophthalmic use [1], comparators like chloroprocaine and procaine are documented as ineffective for surface anesthesia [2]. This absolute difference in functional applicability dictates the procurement of butacaine sulfate for any non-injectable, surface-level anesthetic formulation [1].

Evidence DimensionTopical Anesthetic Efficacy on Mucous Membranes
Target Compound DataHighly effective for surface anesthesia
Comparator Or BaselineProcaine / Chloroprocaine: Ineffective as surface anesthetics
Quantified DifferenceQualitative absolute advantage (effective vs. non-effective) in topical applications.
ConditionsTopical application to ophthalmic, dental, or mucosal tissues.

Dictates procurement for topical gels and sprays where standard injectable esters fail to penetrate or act.

Formulation of Sterile Ophthalmic and Dental Solutions

Leveraging its high aqueous solubility and crystalline solid state, butacaine sulfate is the preferred API for compounding sterile, freely soluble topical drops and gels where the oily free base cannot be used .

Development of Mucosal Surface Anesthetics

Due to its proven efficacy in penetrating mucous membranes—unlike procaine or chloroprocaine—it is highly suited for topical sprays and ointments targeting mucosal tissues[1].

Phospholipid and Membrane Interaction Studies

Acting as an intermediate-potency benchmark (between procaine and tetracaine), butacaine sulfate is utilized in biochemical assays to model drug-lipid interactions and membrane coagulation dynamics[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

404.19810792 g/mol

Monoisotopic Mass

404.19810792 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PAU39W3CVB

MeSH Pharmacological Classification

Anesthetics, Local

Other CAS

149-15-5

Wikipedia

Butacaine sulfate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Shimomura T, Irie K, Fujiyoshi Y. Molecular determinants of prokaryotic voltage-gated sodium channels for recognition of local anesthetics. FEBS J. 2016 Aug;283(15):2881-95. doi: 10.1111/febs.13776. Epub 2016 Jul 14. PubMed PMID: 27273848.
2: Avdeef A, Kansy M, Bendels S, Tsinman K. Absorption-excipient-pH classification gradient maps: sparingly soluble drugs and the pH partition hypothesis. Eur J Pharm Sci. 2008 Jan;33(1):29-41. Epub 2007 Oct 2. PubMed PMID: 17983735.
3: Avdeef A, Bendels S, Tsinman O, Tsinman K, Kansy M. Solubility-excipient classification gradient maps. Pharm Res. 2007 Mar;24(3):530-45. PubMed PMID: 17245653.
4: Bendels S, Tsinman O, Wagner B, Lipp D, Parrilla I, Kansy M, Avdeef A. PAMPA - excipient classification gradient map. Pharm Res. 2006 Nov;23(11):2525-35. Epub 2006 Oct 20. PubMed PMID: 17053953.
5: Lu DP. Managing patients with local anesthetic complications using alternative methods. Pa Dent J (Harrisb). 2002 May-Jun;69(3):22-9. PubMed PMID: 12174527.
6: Kristal BS, Conway AD, Brown AM, Jain JC, Ulluci PA, Li SW, Burke WJ. Selective dopaminergic vulnerability: 3,4-dihydroxyphenylacetaldehyde targets mitochondria. Free Radic Biol Med. 2001 Apr 15;30(8):924-31. PubMed PMID: 11295535.
7: Shin S, Kim YB, Hur GH. Involvement of phospholipase A2 activation in anthrax lethal toxin-induced cytotoxicity. Cell Biol Toxicol. 1999 Feb;15(1):19-29. PubMed PMID: 10195347.
8: Cassarino DS, Parks JK, Parker WD Jr, Bennett JP Jr. The parkinsonian neurotoxin MPP+ opens the mitochondrial permeability transition pore and releases cytochrome c in isolated mitochondria via an oxidative mechanism. Biochim Biophys Acta. 1999 Jan 6;1453(1):49-62. PubMed PMID: 9989245.
9: Lai PM, Roberts MS. Epidermal iontophoresis: II. Application of the ionic mobility-pore model to the transport of local anesthetics. Pharm Res. 1998 Oct;15(10):1579-88. PubMed PMID: 9794501.
10: Kristal BS, Dubinsky JM. Mitochondrial permeability transition in the central nervous system: induction by calcium cycling-dependent and -independent pathways. J Neurochem. 1997 Aug;69(2):524-38. PubMed PMID: 9231710.
11: Weinberg JM, Roeser NF, Davis JA, Venkatachalam MA. Glycine-protected, hypoxic, proximal tubules develop severely compromised energetic function. Kidney Int. 1997 Jul;52(1):140-51. PubMed PMID: 9211356.
12: Heo J, Kim GH, Lee KS, Go WU, Ju HJ, Park SK, Song CS, Song GA, Cho M, Yang US, Moon HK, Kim YK. Effect of Ca2+ channel blockers, external Ca2+ and phospholipase A2 inhibitors on t-butylhydroperoxide-induced lipid peroxidation and toxicity in rat liver slices. Korean J Intern Med. 1997 Jun;12(2):193-200. PubMed PMID: 9439155; PubMed Central PMCID: PMC4531990.
13: Lambert C, Erdmann A, Eikmanns M, Kramer R. Triggering Glutamate Excretion in Corynebacterium glutamicum by Modulating the Membrane State with Local Anesthetics and Osmotic Gradients. Appl Environ Microbiol. 1995 Dec;61(12):4334-42. PubMed PMID: 16535186; PubMed Central PMCID: PMC1388651.
14: Campo R, Brullet E, Montserrat A, Calvet X, Rivero E, Brotons C. Topical pharyngeal anesthesia improves tolerance of upper gastrointestinal endoscopy: a randomized double-blind study. Endoscopy. 1995 Nov;27(9):659-64. PubMed PMID: 8903978.
15: Pastorino JG, Snyder JW, Serroni A, Hoek JB, Farber JL. Cyclosporin and carnitine prevent the anoxic death of cultured hepatocytes by inhibiting the mitochondrial permeability transition. J Biol Chem. 1993 Jul 5;268(19):13791-8. PubMed PMID: 8314748.
16: Bridal TR, Busath D. Inhibition of gramicidin channel activity by local anesthetics. Biochim Biophys Acta. 1992 Jun 11;1107(1):31-8. PubMed PMID: 1377493.
17: Jung DW, Davis MH, Brierley GP. Estimation of matrix pH in isolated heart mitochondria using a fluorescent probe. Anal Biochem. 1989 May 1;178(2):348-54. PubMed PMID: 2751096.
18: Guimaraes CR, Rodrigues LA, Vettore O, Antonio A. The relaxing response of the isolated rat duodenum to nicotine. Gen Pharmacol. 1988;19(5):655-9. PubMed PMID: 3215477.
19: Attwood D, Fletcher P. Self-association of local anaesthetic drugs in aqueous solution. J Pharm Pharmacol. 1986 Jul;38(7):494-8. PubMed PMID: 2875147.
20: Koehler KA, Hines J, Mansour EG, Rustum YM, Jahagirdar DV, Jain MK. Comparison of the membrane-related effects of cytarabine and other agents on model membranes. Biochem Pharmacol. 1985 Nov 15;34(22):4025-31. PubMed PMID: 4062974.

Explore Compound Types